molecular formula C10H13BrClNO B6247457 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2408958-29-0

4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B6247457
CAS No.: 2408958-29-0
M. Wt: 278.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 7th position, and an amine group at the 1st position of the indene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps. One common method starts with the bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one to introduce the bromine atom at the 4th position. This is followed by the reduction of the ketone group to form the corresponding alcohol, which is then converted to the amine through a series of reactions involving amination and subsequent formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted indene derivatives.

Scientific Research Applications

4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine and methoxy groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the amine group.

    7-methoxy-2,3-dihydro-1H-inden-1-amine: Similar structure but lacks the bromine atom.

    4-bromo-2,3-dihydro-1H-inden-1-amine: Similar structure but lacks the methoxy group.

Uniqueness

4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the combination of the bromine, methoxy, and amine groups, which confer specific chemical and biological properties. This unique combination allows for distinct interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

CAS No.

2408958-29-0

Molecular Formula

C10H13BrClNO

Molecular Weight

278.6

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.